molecular formula C5H12O2 B8756064 (R)-1-Methoxybutan-2-ol CAS No. 39010-62-3

(R)-1-Methoxybutan-2-ol

Cat. No.: B8756064
CAS No.: 39010-62-3
M. Wt: 104.15 g/mol
InChI Key: CSZZMFWKAQEMPB-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-1-Methoxybutan-2-ol is a chiral secondary alcohol with a methoxy (-OCH₃) group at position 1 and a hydroxyl (-OH) group at position 2 of a four-carbon chain. Its molecular formula is C₅H₁₂O₂, and its stereochemistry (R-configuration) distinguishes it from its (S)-enantiomer. This compound is classified as a flammable liquid (UN 1987) under transport regulations, with hazard class 3 (flammable liquids) and packing group III .

Properties

CAS No.

39010-62-3

Molecular Formula

C5H12O2

Molecular Weight

104.15 g/mol

IUPAC Name

(2R)-1-methoxybutan-2-ol

InChI

InChI=1S/C5H12O2/c1-3-5(6)4-7-2/h5-6H,3-4H2,1-2H3/t5-/m1/s1

InChI Key

CSZZMFWKAQEMPB-RXMQYKEDSA-N

Isomeric SMILES

CC[C@H](COC)O

Canonical SMILES

CCC(COC)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physical Properties

The following table compares (R)-1-Methoxybutan-2-ol with selected analogs, including branched alcohols, unsaturated alcohols, and a benzyloxy-substituted derivative:

Compound Name CAS RN Molecular Formula Molecular Weight Boiling Point Density (g/cm³) Transport Class
This compound Not specified C₅H₁₂O₂ 118.17 Not available Not available 3 (UN 1987)
1-Methoxy-2-butanol (racemic) 53778-73-7 C₅H₁₂O₂ 118.17 Not available Not available 3 (UN 1987)
2-Methyl-3-buten-2-ol 115-18-4 C₅H₁₀O 86.13 98–99°C 0.824 Not specified
3-Methyl-2-buten-1-ol 556-82-1 C₅H₁₀O 86.13 140°C 0.84 Not specified
(R)-2-[2-(Benzyloxy)ethyl]-3-methylbutan-1-ol 1072444-41-7 C₁₄H₂₂O₂ 222.33 Not available Not available Not specified
Key Observations:
  • Branching and Unsaturation : Compounds like 2-Methyl-3-buten-2-ol and 3-Methyl-2-buten-1-ol have lower molecular weights (86.13 vs. 118.17) due to shorter carbon chains or unsaturated bonds. Their boiling points vary significantly (98–140°C), influenced by branching and intermolecular forces .
  • Functional Groups : The benzyloxy-substituted derivative (C₁₄H₂₂O₂) has a higher molecular weight (222.33) and likely reduced volatility compared to this compound, making it more suitable for specialized synthetic applications .
  • Enantiomeric Differences: While the racemic 1-Methoxy-2-butanol shares the same molecular formula as the (R)-enantiomer, stereochemical differences could impact biological activity or chiral separation processes, though specific data is absent in the evidence .

Research Implications and Gaps

  • Physical Property Data : Critical parameters like boiling point, density, and optical rotation for this compound are absent in the evidence, limiting direct comparisons. Further experimental characterization is needed.

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